molecular formula C9H6F2O B13558054 1-Ethynyl-2,4-difluoro-3-methoxybenzene

1-Ethynyl-2,4-difluoro-3-methoxybenzene

Katalognummer: B13558054
Molekulargewicht: 168.14 g/mol
InChI-Schlüssel: MVFCVQSOCJBIKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethynyl-2,4-difluoro-3-methoxybenzene is an organic compound with the molecular formula C9H6F2O It is a derivative of benzene, characterized by the presence of ethynyl, difluoro, and methoxy substituents on the aromatic ring

Vorbereitungsmethoden

The synthesis of 1-Ethynyl-2,4-difluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 2,4-difluoro-3-methoxybenzene with an ethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the substitution reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

1-Ethynyl-2,4-difluoro-3-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.

    Oxidation Reactions: It can undergo oxidation to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form alkenes or alkanes, depending on the reaction conditions.

Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Ethynyl-2,4-difluoro-3-methoxybenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Ethynyl-2,4-difluoro-3-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethynyl group can act as an electrophile, facilitating the formation of intermediates that can further react to form various products. The pathways involved depend on the specific reactions and conditions employed.

Vergleich Mit ähnlichen Verbindungen

1-Ethynyl-2,4-difluoro-3-methoxybenzene can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C9H6F2O

Molekulargewicht

168.14 g/mol

IUPAC-Name

1-ethynyl-2,4-difluoro-3-methoxybenzene

InChI

InChI=1S/C9H6F2O/c1-3-6-4-5-7(10)9(12-2)8(6)11/h1,4-5H,2H3

InChI-Schlüssel

MVFCVQSOCJBIKJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1F)C#C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.